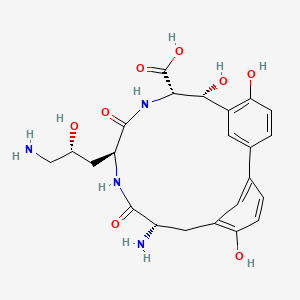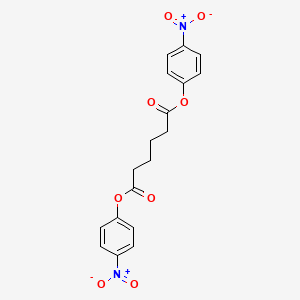
Anacardic acid
描述
腰果酸是一种主要存在于腰果(Anacardium occidentale)果壳中的酚类脂质。它是一种黄色液体,部分可与乙醇和乙醚混溶,但几乎不与水混溶。从化学角度来说,腰果酸是几种密切相关的有机化合物的混合物,每种化合物都由一个与具有 15 或 17 个碳原子的烷基链取代的水杨酸 组成。 烷基可以是饱和或不饱和的,具体混合物取决于植物的种类 .
作用机制
腰果酸通过多种机制发挥其作用:
抗菌活性: 它破坏细菌细胞壁并抑制必需酶。
类似化合物:
腰果醇: 腰果酸的还原形式,具有类似但不太强的生物活性。
腰果酚: CNSL 中发现的另一种酚类化合物,具有不同的化学性质。
漆酚: 漆酚的酸形式,会导致过敏性皮肤反应.
独特性: 腰果酸因其酚类和羧基官能团以及长的烷基侧链的组合而独一无二。 这种结构赋予其广泛的生物活性,使其成为各种应用的通用化合物 .
生化分析
Biochemical Properties
Anacardic acid plays a significant role in various biochemical reactions. It is known to inhibit histone acetyltransferases, specifically p300 and PCAF, with IC50 values of approximately 8.5 μM and 5 μM, respectively . This inhibition affects the acetylation of histones, thereby influencing gene expression. This compound also interacts with matrix metalloproteinases (MMP-2 and MMP-9), where it binds to the active site and chelates the catalytic zinc ion, inhibiting their activity . Additionally, this compound has been shown to inhibit the activation of NF-κB, a transcription factor involved in inflammatory responses .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to inhibit the growth of estrogen receptor α-positive MCF-7 breast cancer cells and triple-negative MDA-MB-231 breast cancer cells . This compound influences cell signaling pathways by inhibiting the activation of NF-κB, leading to reduced inflammation and cell proliferation . It also affects gene expression by inhibiting histone acetyltransferases, resulting in altered transcriptional activity . Furthermore, this compound impacts cellular metabolism by inhibiting lipid biosynthesis and increasing endoplasmic reticulum stress .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions. It inhibits histone acetyltransferases, leading to reduced acetylation of histones and altered gene expression . This compound also binds to the active site of matrix metalloproteinases, chelating the catalytic zinc ion and inhibiting their activity . Additionally, it inhibits the activation of NF-κB, which reduces inflammation and cell proliferation . These interactions collectively contribute to the compound’s anti-inflammatory, anticancer, and antimicrobial properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Stability studies have shown that this compound-based formulations remain stable for up to 28 days in aqueous solutions . Over time, this compound can degrade, leading to reduced biological activity . Long-term studies have demonstrated that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and inflammation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mouse models, this compound has been shown to exhibit anti-inflammatory and antinociceptive activities at doses of 10, 25, and 50 mg/kg . At a dose of 25 mg/kg, this compound significantly reduces edema and leukocyte migration, indicating its anti-inflammatory properties . Higher doses may lead to toxic effects, including oxidative stress and potential damage to cellular components .
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been shown to inhibit lipid biosynthesis and increase endoplasmic reticulum stress in breast cancer cells . This compound also affects the pentose phosphate pathway, citric acid cycle, and glutathione metabolism . These metabolic changes contribute to the compound’s ability to inhibit cell proliferation and induce cell death in cancer cells.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can form stable vesicular nanosystems when combined with cholesterol, which enhances its stability and bioavailability . This compound is also known to interact with transporters and binding proteins that facilitate its distribution within cells . These interactions influence its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It has been shown to localize in the endoplasmic reticulum, where it induces stress and affects lipid biosynthesis . This compound also interacts with nuclear proteins, influencing gene expression and transcriptional activity . Additionally, it can inhibit the formation of cytoplasmic aggregates by modifying the intracellular localization of proteins such as TDP-43 .
准备方法
合成路线和反应条件: 腰果酸可以从腰果壳液(CNSL)中提取,CNSL 是腰果加工的农业副产品。提取通常在温和条件下使用乙醇或甲醇等溶剂进行。 该过程涉及将 CNSL 分离成其组分,包括腰果酸、腰果醇和腰果酚 .
工业生产方法: 腰果酸的工业生产涉及使用溶剂或冷压法提取 CNSL。然后将提取的液体进行纯化处理以分离腰果酸。 这种方法对环境友好,符合绿色化学原理 .
反应类型:
氧化: 腰果酸可以发生氧化反应,生成醌和其他氧化衍生物。
还原: 腰果酸的还原可以得到腰果醇,这是一种与酸相比活性较低的化合物。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠或氢化铝锂等还原剂。
取代: 卤素、硝化剂和磺化剂等试剂用于取代反应.
主要生成产物:
氧化: 醌和其他氧化衍生物。
还原: 腰果醇。
科学研究应用
相似化合物的比较
Cardanol: A reduced form of anacardic acid with similar but less potent biological activities.
Cardol: Another phenolic compound found in CNSL with distinct chemical properties.
Urushiol: An acid form of urushiol, causing allergic skin reactions.
Uniqueness: this compound is unique due to its combination of phenolic and carboxylic functional groups, along with a long alkyl side chain. This structure imparts a wide range of biological activities and makes it a versatile compound for various applications .
属性
IUPAC Name |
2-hydroxy-6-pentadecylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(23)21(19)22(24)25/h15,17-18,23H,2-14,16H2,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFWQBGTDJIESE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=C(C(=CC=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00168078 | |
| Record name | 6-Pentadecylsalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Hydroxy-6-pentadecylbenzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029683 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
16611-84-0, 11034-77-8 | |
| Record name | 6-Pentadecylsalicylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16611-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Pentadecylsalicylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016611840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16611-84-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333857 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Pentadecylsalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Anacardic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.141 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Anacardic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Hydroxy-6-pentadecylbenzoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H693KBS2W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Hydroxy-6-pentadecylbenzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029683 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
92.5 - 93 °C | |
| Record name | 2-Hydroxy-6-pentadecylbenzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029683 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















